molecular formula C18H13NO4 B14161777 [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate CAS No. 330448-07-2

[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate

Cat. No.: B14161777
CAS No.: 330448-07-2
M. Wt: 307.3 g/mol
InChI Key: LUDVEULFEIKDQU-JXMROGBWSA-N
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Description

[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is a complex organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylethenyl group and an acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is followed by cyclization to form the benzoxazine ring. The final step involves the acetylation of the hydroxyl group to yield the acetate derivative. Common reagents used in this synthesis include acetic anhydride and pyridine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

Chemistry

In chemistry, [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its anti-inflammatory and anti-cancer properties, particularly in the inhibition of COX-2 enzyme .

Medicine

In medicine, the compound’s ability to inhibit enzymes like COX-2 suggests its potential use in developing anti-inflammatory drugs. Its structure-activity relationship (SAR) studies help in designing more potent and selective inhibitors .

Industry

Industrially, this compound is used in the synthesis of polymers and advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of [4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate involves its interaction with specific molecular targets, such as the COX-2 enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Properties

CAS No.

330448-07-2

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C18H13NO4/c1-12(20)22-14-8-9-16-15(11-14)18(21)23-17(19-16)10-7-13-5-3-2-4-6-13/h2-11H,1H3/b10-7+

InChI Key

LUDVEULFEIKDQU-JXMROGBWSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C=CC3=CC=CC=C3

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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